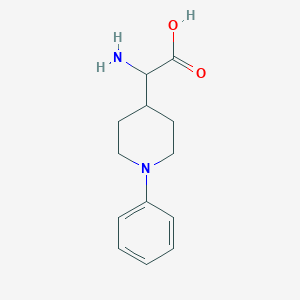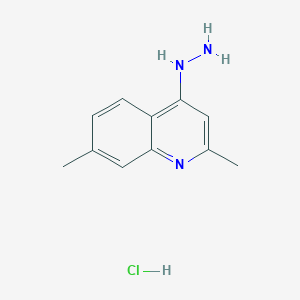![molecular formula C19H20BrNO5 B14858891 7-bromo-5-methoxy-4'-methyl-3,3a,8,10-tetrahydrospiro[4-oxa-9-azacyclohepta[def]fluorene-2,2'-[1,3]dioxolane]-9(3a1H)-carbaldehyde](/img/structure/B14858891.png)
7-bromo-5-methoxy-4'-methyl-3,3a,8,10-tetrahydrospiro[4-oxa-9-azacyclohepta[def]fluorene-2,2'-[1,3]dioxolane]-9(3a1H)-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-5-methoxy-4’-methyl-3,3a,8,10-tetrahydrospiro[4-oxa-9-azacyclohepta[def]fluorene-2,2’-[1,3]dioxolane]-9(3a1H)-carbaldehyde is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-5-methoxy-4’-methyl-3,3a,8,10-tetrahydrospiro[4-oxa-9-azacyclohepta[def]fluorene-2,2’-[1,3]dioxolane]-9(3a1H)-carbaldehyde typically involves multiple steps. One common approach is the regioselective synthesis via copper(I) catalyzed one-pot reaction of various aromatic aldehydes . The reaction conditions often include the use of solvents like methanol and reagents such as sodium methoxide . The reaction mixture is usually heated under reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. large-scale synthesis would likely involve optimization of the laboratory methods to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
7-bromo-5-methoxy-4’-methyl-3,3a,8,10-tetrahydrospiro[4-oxa-9-azacyclohepta[def]fluorene-2,2’-[1,3]dioxolane]-9(3a1H)-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups using reagents like sodium iodide in acetone.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
7-bromo-5-methoxy-4’-methyl-3,3a,8,10-tetrahydrospiro[4-oxa-9-azacyclohepta[def]fluorene-2,2’-[1,3]dioxolane]-9(3a1H)-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent, with molecular docking studies showing promising interactions with targets like EGFR.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Material Science: Its properties may be explored for the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which 7-bromo-5-methoxy-4’-methyl-3,3a,8,10-tetrahydrospiro[4-oxa-9-azacyclohepta[def]fluorene-2,2’-[1,3]dioxolane]-9(3a1H)-carbaldehyde exerts its effects is not fully understood. in medicinal applications, it is believed to interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its anticancer activity may involve inhibition of EGFR, leading to reduced cell proliferation .
Comparison with Similar Compounds
Similar Compounds
3-bromo-5-methoxy-4-methylpyridine: This compound shares some structural similarities but lacks the spirocyclic framework.
Methyl 4-(bromomethyl)-3-methoxybenzoate: Another related compound with a simpler structure and different functional groups.
Uniqueness
The uniqueness of 7-bromo-5-methoxy-4’-methyl-3,3a,8,10-tetrahydrospiro[4-oxa-9-azacyclohepta[def]fluorene-2,2’-[1,3]dioxolane]-9(3a1H)-carbaldehyde lies in its spirocyclic structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C19H20BrNO5 |
|---|---|
Molecular Weight |
422.3 g/mol |
IUPAC Name |
4'-bromo-2'-methoxy-4-methylspiro[1,3-dioxolane-2,11'-16-oxa-7-azatetracyclo[11.2.1.05,15.09,14]hexadeca-1(15),2,4,9-tetraene]-7'-carbaldehyde |
InChI |
InChI=1S/C19H20BrNO5/c1-10-8-24-19(26-10)4-11-6-21(9-22)7-12-13(20)3-14(23-2)18-17(12)16(11)15(5-19)25-18/h3-4,9-10,15-16H,5-8H2,1-2H3 |
InChI Key |
RQZZCEGUBKQEEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2(O1)CC3C4C(=C2)CN(CC5=C(C=C(C(=C45)O3)OC)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


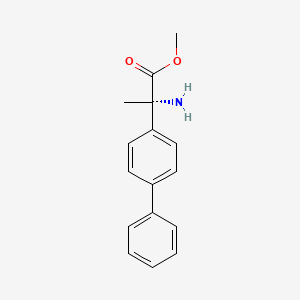
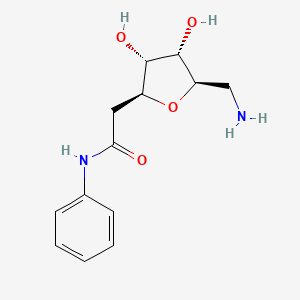
![2-[1,3]Dioxolo[4,5-B]pyridin-6-ylethanamine](/img/structure/B14858824.png)
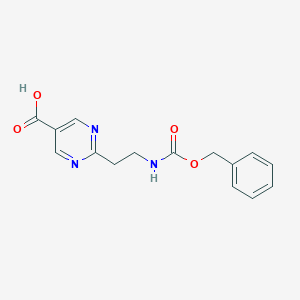

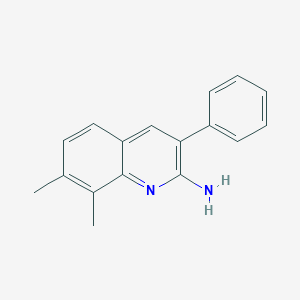
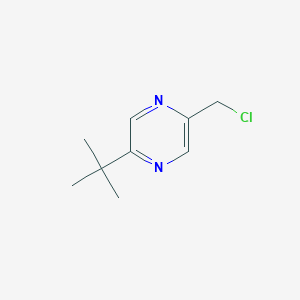
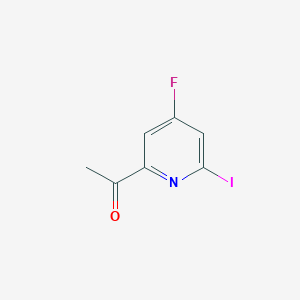
![4-{5-[(2Z)-3-[(4-methoxyphenyl)amino]prop-2-enoyl]-4-methyl-1,3-thiazol-2-yl}-1-octylpyridin-1-ium bromide](/img/structure/B14858866.png)
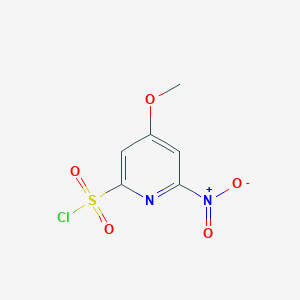
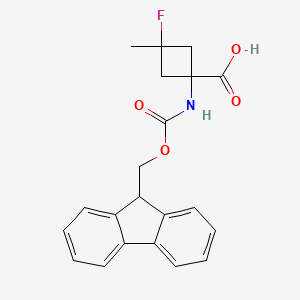
![(1S,2S,7Z,8R)-7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B14858897.png)
